![molecular formula C17H17N3O4S3 B2892829 N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-30-7](/img/structure/B2892829.png)
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
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Description
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSEA is a thiol-reactive compound that can modify cysteine residues in proteins, and its unique properties make it a valuable tool for studying protein structure and function.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including those with sulfonamide groups, have shown potential as anticancer agents. A study by Ghorab et al. (2014) synthesized a series of thiophenes with biologically active moieties, including sulfonamide, and evaluated their anticancer activity against the human breast cancer cell line (MCF7). Some compounds exhibited higher cytotoxic activities than doxorubicin, a positive control, indicating their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Anticonvulsant Activity
Research on 4-thiazolidinones bearing a sulfonamide group by Siddiqui et al. (2010) demonstrated significant anticonvulsant activity against animal models. The study suggests that compounds with a sulfonamide moiety can serve as leads for further investigations into anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Anti-inflammatory and Analgesic Agents
A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition alongside analgesic and anti-inflammatory activities. These findings highlight the therapeutic potential of sulfonamide derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Activity
El-Mariah and Nassar (2008) focused on the synthesis of novel 2-pyridones containing a sulfonamide moiety, aiming to explore their bactericidal and fungicidal activities. Such compounds are expected to have significant biological activities, including potential antimicrobial applications (El-Mariah & Nassar, 2008). Additionally, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, displaying anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-24-13-6-4-12(5-7-13)8-9-18-16(21)14-11-26-17(19-14)20-27(22,23)15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHHDGZWWEORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide |
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